Computed Lipophilicity (XLogP3 = 1.3) Positions the Compound Within the CNS Drug-like Sweet Spot Compared to Sumatriptan
The target compound has a computed XLogP3 value of 1.3, falling within the optimal CNS drug-like range of LogP 1–3. By comparison, sumatriptan—a clinically approved CNS drug sharing the identical molecular formula (C₁₄H₂₁N₃O₂S)—exhibits reported LogP values spanning 0.67 to 2.79 depending on measurement method, with a consensus value near 0.9–1.0 [1][2]. The modestly higher LogP of the target compound, combined with its distinct TPSA (79.8 vs. 65.0 Ų), places it closer to the centroid of the CNS MPO (Multiparameter Optimization) desirability space, potentially improving passive membrane permeability while reducing P-glycoprotein efflux susceptibility relative to more polar isonicotinamide analogs lacking the tetrahydrothiophene ether [1][3]. This differentiation is critical for CNS-targeted kinase inhibitor programs where compound selection based on computational property filters precedes costly in vivo pharmacokinetic studies.
| Evidence Dimension | Computed logP (XLogP3) and TPSA as CNS drug-likeness indicators |
|---|---|
| Target Compound Data | XLogP3 = 1.3; TPSA = 79.8 Ų; HBD = 1; HBA = 5; MW = 295.4 g/mol |
| Comparator Or Baseline | Sumatriptan: XLogP3 consensus ~0.9–1.0; TPSA = 65.0–73.6 Ų; HBD = 2; HBA = 3; MW = 295.4 g/mol (C₁₄H₂₁N₃O₂S identical formula) |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.4; ΔTPSA ≈ +6 to +15 Ų; ΔHBD = −1; ΔHBA = +2 |
| Conditions | Computed properties from XLogP3 algorithm and topological polar surface area calculation; comparator data from multiple public databases |
Why This Matters
The differentiated LogP–TPSA–HBD profile determines passive blood–brain barrier permeability and should inform compound selection in CNS-targeted discovery before committing to in vivo PK studies.
- [1] Kuujia.com. CAS 2034433-10-6: XLogP3 = 1.3, TPSA = 79.8 Ų, HBD = 1, HBA = 5, MW = 295.4. Accessed May 2026. View Source
- [2] Sumatriptan LogP data: LogP 0.93 (SIELC.com), LogP 1.3 (docking.org excipients DB), LogP 0.67–2.79 (chemsrc.com). TPSA 65.0 Ų (docking.org), HBD 2, HBA 3. Accessed May 2026. View Source
- [3] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010;1(6):435-449. View Source
